molecular formula C15H11ClF2O B1327628 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-50-5

2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone

Cat. No. B1327628
M. Wt: 280.69 g/mol
InChI Key: VFPFQTKGRIMSEH-UHFFFAOYSA-N
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Description

The compound 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone is a fluorinated organic molecule that is structurally related to various other compounds studied for their chemical properties and potential applications. The related compounds have been synthesized and characterized through various methods, including IR, NMR, and X-ray crystallography, to understand their molecular structure, reactivity, and physical properties .

Synthesis Analysis

The synthesis of related fluorinated compounds involves multi-step reactions starting from simple precursors. For instance, one compound was synthesized by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide, yielding a product confirmed by IR and X-ray diffraction studies . Another synthesis route for a related compound, 2'-fluoropripiophenone, was optimized to achieve a 40.8% yield with 99.4% purity, starting from o-tolidine . These methods highlight the versatility of synthetic approaches to obtain fluorinated aromatic ketones.

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of one compound was determined to have a tetrahedral geometry around the tin atom . The vibrational wavenumbers of another related compound were calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which were in agreement with the experimental data obtained from XRD studies .

Chemical Reactions Analysis

The reactivity of these fluorinated compounds has been explored through various chemical reactions. For instance, organotin esterification of a related compound resulted in nine different organotin esters, which were characterized and showed potential biological activities . Another study demonstrated the conjugate addition of hard nucleophiles and vinylic halogen displacement with soft phosphorus nucleophiles on a fluorinated butenolide .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The hyper-conjugative interaction and charge delocalization were analyzed using Natural Bond Orbital (NBO) analysis, which contributes to the stability of the molecule . The first hyperpolarizability of a related compound was found to be significantly higher than that of standard nonlinear optical (NLO) materials, indicating its potential application in NLO devices . The HOMO-LUMO analysis suggests an electron density transfer between different parts of the molecule, which is crucial for understanding its electronic properties .

Scientific Research Applications

Copolymerization and Material Properties

  • Copolymerization with Styrene : This compound has been used in the synthesis of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are then copolymerized with styrene. This process contributes to the understanding of copolymer compositions and their thermal decomposition properties (Savittieri et al., 2022).

  • Synthesis of Novel Copolymers : The compound is instrumental in synthesizing various novel copolymers. These copolymers, featuring different substituents, demonstrate unique properties like high glass transition temperatures, which indicate substantial changes in chain mobility due to their high dipolar character (Kim et al., 1999).

Chemical Synthesis and Analysis

  • Development of Synthetic Routes : Research has focused on developing efficient synthetic routes for self-polymerizable monomers using intermediates like this compound. These developments have implications for the synthesis of high-performance polymers and materials (Baek & Harris, 2005).

  • Spectral Analysis and Quantum Chemical Studies : Studies involving this compound include spectral analysis and quantum chemical investigations. These studies provide insights into molecular geometry and chemical reactivity, which are crucial for understanding the interaction properties of such compounds (Satheeshkumar et al., 2017).

Applications in Material Science

  • Photoalignment of Liquid Crystals : This compound has been utilized in the synthesis of derivatives that promote the photoalignment of commercial nematic liquid crystals. This has significant applications in the development of LCDs and other display technologies (Hegde et al., 2013).

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-14-9-12(18)5-6-13(14)15(19)7-4-10-2-1-3-11(17)8-10/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPFQTKGRIMSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644544
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone

CAS RN

898767-50-5
Record name 1-(2-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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